2-phenyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]butan-1-one
Description
2-Phenyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]butan-1-one is a diazepane-based compound characterized by a phenyl group at the 2-position of the butanone backbone and a thian-4-yl (tetrahydrothiopyran-4-yl) substituent on the 1,4-diazepane ring. This structural configuration confers unique physicochemical and pharmacological properties, particularly in receptor binding and metabolic stability.
Properties
IUPAC Name |
2-phenyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2OS/c1-2-19(17-7-4-3-5-8-17)20(23)22-12-6-11-21(13-14-22)18-9-15-24-16-10-18/h3-5,7-8,18-19H,2,6,9-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAIPVSKYVNZBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCN(CC2)C3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-phenyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]butan-1-one is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 336.5 g/mol. The compound features a phenyl group, a thian group, and a diazepane ring, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound may:
- Bind to receptors : Interactions with neurotransmitter receptors could modulate synaptic transmission.
- Inhibit enzymes : Potential inhibition of enzymes involved in metabolic pathways may lead to altered cellular functions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound has shown promising results in inducing apoptosis in cancer cells, with IC50 values comparable to established chemotherapeutics.
| Cell Line | IC50 Value (µM) | Comparison |
|---|---|---|
| MCF-7 | 0.65 | Similar to Tamoxifen |
| A549 | 0.76 | Higher than Doxorubicin |
| U937 | 0.79 | Comparable to reference compounds |
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Preliminary assays have indicated:
- Bactericidal Effects : In vitro studies demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Case Studies
Several case studies have highlighted the therapeutic potential of related compounds in clinical settings:
- Case Study on Diazepane Derivatives : A study investigated various diazepane derivatives for their anticancer properties, revealing that modifications in the thian group significantly enhanced biological activity against leukemia cell lines .
- In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth rates and improved survival outcomes, indicating the need for further clinical trials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the diazepane ring, aromatic moieties, or ketone backbone. Below is a detailed comparison with key analogs:
Table 1: Key Structural and Pharmacological Comparisons
Structural Modifications and Pharmacological Implications
This modification may alter σ2 receptor binding kinetics due to steric and electronic effects . Chlorophenyl-substituted diazepanes (e.g., SYA 013) exhibit high σ2 selectivity (Ki ratio σ1/σ2 = 4.3), suggesting that electron-withdrawing groups on the diazepane ring enhance σ2 affinity .
Aromatic Moieties: The 2-phenyl group on the butanone backbone differentiates the target compound from analogs with 4-fluorophenyl (e.g., ) or 4-chlorophenyl groups. Substitutions on the phenyl ring influence metabolic stability and receptor subtype selectivity. For instance, fluorophenyl analogs show improved pharmacokinetic profiles in CNS applications .
Ketone Backbone: The butan-1-one scaffold is conserved across most analogs, serving as a critical pharmacophore for receptor interaction. Modifications to the backbone length (e.g., propanone vs. butanone) are less common but may impact conformational flexibility .
Physicochemical Properties
- Melting Points: Analogs like 1-(4-fluorophenyl)-4-(4-pyrimidin-2-yl)diazepanebutanone exhibit higher melting points (225–230°C) due to strong intermolecular interactions from polar pyrimidine groups . The target compound’s thian-4-yl group, being less polar, may result in a lower melting point.
Receptor Binding and Selectivity
- Multireceptor Profiles : Compounds like 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one bind to dopamine D2 and serotonin 5-HT2A receptors, suggesting the target compound may also exhibit polypharmacology .
Q & A
Basic: What are the common synthetic routes for preparing 2-phenyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]butan-1-one?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the 1,4-diazepane ring via cyclization reactions using reagents like lithium aluminum hydride (LiAlH₄) for reductions or potassium permanganate (KMnO₄) for oxidations.
- Step 2: Introduction of the thian-4-yl group through nucleophilic substitution or coupling reactions under controlled pH and temperature.
- Step 3: Ketone functionalization via Friedel-Crafts acylation to attach the phenyl group.
Purification often employs column chromatography or recrystallization to isolate the final product .
Advanced: How can reaction conditions be optimized to improve yield during the synthesis of this compound?
Answer:
Key parameters include:
- Temperature: Maintaining 0–5°C during diazepane ring closure minimizes side reactions.
- Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in substitution steps.
- Catalysts: Lewis acids like AlCl₃ improve acylation efficiency.
- Reaction Time Monitoring: Real-time NMR or TLC ensures intermediates are not over-oxidized.
Post-synthetic analysis via mass spectrometry confirms structural integrity .
Basic: What biological targets are hypothesized for this compound based on structural analogs?
Answer:
Analogs with 1,4-diazepane and aromatic moieties (e.g., and ) suggest interactions with:
- GPCRs (G-protein-coupled receptors): Particularly serotonin or dopamine receptors due to diazepane's flexibility.
- Enzymes: Monoamine oxidases (MAOs) or kinases, where the ketone group may act as a hydrogen-bond acceptor.
Preliminary assays should include radioligand binding studies to validate these targets .
Advanced: What experimental strategies are recommended to elucidate the mechanism of action of this compound?
Answer:
- Biochemical Assays: Competitive binding assays with fluorescently labeled receptor substrates.
- CRISPR-Cas9 Knockout Models: Identify gene targets by observing phenotypic changes in cell lines lacking specific receptors.
- Molecular Dynamics Simulations: Predict binding affinities between the compound and hypothesized targets (e.g., GPCRs).
- Metabolomic Profiling: Track downstream metabolic changes using LC-MS/MS .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the diazepane ring conformation and phenyl/thianyl substituents.
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves stereochemical ambiguities in the thian-4-yl group .
Advanced: How can structural ambiguities in the diazepane ring be resolved experimentally?
Answer:
- Variable Temperature NMR (VT-NMR): Detects ring-flipping dynamics in the diazepane moiety.
- NOESY/ROESY: Maps spatial proximity between protons to confirm chair vs. boat conformations.
- DFT Calculations: Compare computed and experimental NMR shifts to validate preferred geometries .
Basic: What stability considerations are critical for storing this compound?
Answer:
- Light Sensitivity: Store in amber vials to prevent photodegradation of the ketone group.
- Moisture Control: Use desiccants to avoid hydrolysis of the diazepane ring.
- Temperature: Long-term storage at –20°C in inert atmospheres (argon) minimizes oxidation .
Advanced: How can derivatization of this compound enhance its pharmacological profile?
Answer:
- Bioisosteric Replacement: Substitute the phenyl group with a pyridyl moiety to improve solubility.
- Pro-drug Design: Esterify the ketone to enhance bioavailability, with enzymatic cleavage in vivo.
- SAR Studies: Systematically vary substituents on the thian-4-yl group to optimize binding kinetics .
Basic: What in vitro assays are recommended for preliminary toxicity screening?
Answer:
- MTT Assay: Assess cytotoxicity in HEK293 or HepG2 cell lines.
- hERG Inhibition Screening: Use patch-clamp electrophysiology to evaluate cardiac risk.
- Ames Test: Detect mutagenic potential via bacterial reverse mutation assays .
Advanced: How can contradictory data on biological activity be resolved?
Answer:
- Dose-Response Curves: Confirm activity across multiple concentrations to rule out false positives.
- Orthogonal Assays: Validate results using independent methods (e.g., SPR vs. fluorescence polarization).
- Batch Reproducibility: Verify compound purity (≥95% via HPLC) to exclude impurities as confounding factors .
Basic: What therapeutic areas are most promising for this compound?
Answer:
- Neuropharmacology: Potential anxiolytic or antipsychotic applications due to diazepane's CNS activity.
- Oncology: Thian-4-yl analogs () show antiproliferative effects in cancer cell lines.
- Infectious Diseases: Antimicrobial activity linked to naphthyl derivatives in related compounds .
Advanced: What in vivo models are suitable for evaluating efficacy in neurological disorders?
Answer:
- Rodent Behavioral Tests: Elevated plus maze (anxiety) or forced swim test (depression).
- Pharmacokinetic Profiling: Measure brain penetration via LC-MS after oral administration.
- Transgenic Models: Use APP/PS1 mice for Alzheimer’s studies, monitoring Aβ plaque reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
